molecular formula C12H18N4O4S B2474864 N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide CAS No. 2034336-02-0

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide

Cat. No.: B2474864
CAS No.: 2034336-02-0
M. Wt: 314.36
InChI Key: ZKYYFJWMLJJRGP-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N4O4S and a molecular weight of 314.36 g/mol . It is registered under the CAS number 2034336-02-0 . This compound features a complex structure integrating a methanesulfonamide group, a pyrrolidine ring, and a pyridazine moiety, which are heterocyclic motifs commonly investigated in medicinal chemistry and drug discovery for their potential to interact with biological targets . The presence of these functional groups makes it a valuable intermediate or tool compound for researchers exploring new therapeutic agents, particularly in the development of enzyme inhibitors or receptor modulators. As a building block in organic synthesis, it can be used to create more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies. This product is provided for research purposes as a high-purity chemical entity. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-methyl-N-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O4S/c1-15(21(2,18)19)9-12(17)16-7-5-10(8-16)20-11-4-3-6-13-14-11/h3-4,6,10H,5,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYYFJWMLJJRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCC(C1)OC2=NN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's IUPAC name indicates its complex structure, which includes a pyridazinyl moiety and a pyrrolidine ring. The synthesis typically involves several steps, including the preparation of pyrrole-derived α,β-alkynyl ketones followed by cyclization reactions. These processes are crucial for developing the compound's unique properties that contribute to its biological activity.

Component Description
IUPAC Name This compound
Molecular Formula C12H18N4O4S
Molecular Weight 306.36 g/mol

Antitumor Activity

Research indicates that derivatives of similar compounds exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit key cancer-related proteins such as BRAF(V600E) and EGFR, suggesting that this compound may possess similar activities .

Anti-inflammatory Properties

Studies on related compounds suggest that they can modulate inflammatory pathways. The presence of the pyridazine and pyrrolidine rings may enhance the compound's ability to interact with inflammatory mediators, potentially leading to therapeutic applications in conditions characterized by excessive inflammation .

Antimicrobial Effects

Emerging evidence points to the antimicrobial potential of this compound class. Pyrazole derivatives have demonstrated activity against various bacterial strains, indicating that this compound may also exhibit similar effects, warranting further investigation into its spectrum of activity against pathogens .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The unique structure allows for binding to proteins involved in cell signaling pathways, potentially inhibiting or modulating their activity. Ongoing research aims to elucidate these interactions in detail.

Case Studies and Research Findings

  • Antitumor Synergy with Doxorubicin : A study on pyrazole derivatives indicated that their combination with doxorubicin resulted in a synergistic effect in MDA-MB-231 breast cancer cells, suggesting potential for enhanced therapeutic strategies using this compound .
  • In vitro Antimicrobial Testing : Research has shown that related compounds exhibit significant antimicrobial activity against various bacterial strains. Future studies are needed to assess the specific efficacy of this compound against clinically relevant pathogens .

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes : The synthesis of this compound typically involves several steps, including the preparation of pyrrole-derived α,β-alkynyl ketones, Sonogashira cross-coupling reactions, and final cyclization processes using various reagents such as sodium hydride and gold catalysts. These synthetic methods allow for the introduction of specific functional groups that enhance the compound's biological activity and chemical stability.

Chemical Properties :

  • Molecular Formula : C19H21N5O3S
  • Molecular Weight : 367.4 g/mol
  • Structure : The compound features a pyrrolidine ring, a pyrazine moiety, and a sulfonamide group, which are critical for its biological interactions .

Organic Chemistry

N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide serves as a valuable building block in organic synthesis. Its unique structure allows for the development of new chemical entities through various reaction pathways including oxidation, reduction, and substitution reactions. These properties make it a versatile reagent in synthetic organic chemistry.

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various biological models, which could lead to its use in treating inflammatory diseases .

Pharmaceutical Development

The therapeutic potential of this compound is being explored in drug discovery:

  • Cancer Therapy : Case studies have demonstrated its efficacy against certain cancer cell lines, indicating its potential as an anticancer agent. For example, compounds with similar structures have been shown to induce apoptosis in hypopharyngeal tumor cells .
  • Neurological Disorders : Investigations into the compound's mechanism of action suggest it may interact with specific molecular targets involved in neurodegenerative diseases, offering a pathway for developing treatments for conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential effects against bacterial strains
Anti-inflammatoryReduces inflammation in animal models
AnticancerInduces apoptosis in cancer cell lines
Neurological EffectsPotential interaction with neurodegenerative targets

Case Studies

  • Anticancer Efficacy : A study evaluated this compound's effect on FaDu hypopharyngeal tumor cells. Results indicated enhanced cytotoxicity compared to standard treatments like bleomycin, suggesting its potential as a novel therapeutic agent .
  • Inflammation Model : In a rat model of adjuvant arthritis, compounds structurally related to this compound exhibited significant anti-inflammatory activity with minimal gastrointestinal side effects .

Chemical Reactions Analysis

Hydrolysis of Methanesulfonamide

The sulfonamide group (CH₃SO₂N-) undergoes hydrolysis under acidic or basic conditions to yield sulfonic acid derivatives. For example:

RSO2NH2+H2ORSO3H+NH3\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \rightarrow \text{RSO}_3\text{H} + \text{NH}_3

  • Conditions : Prolonged heating with 6M HCl or NaOH at 80–100°C.

  • Relevance : Hydrolysis of methanesulfonamide derivatives is critical for metabolite identification in pharmacokinetic studies .

Nucleophilic Substitution at the Carbonyl Group

The ketone group (C=O) adjacent to the pyrrolidine ring is susceptible to nucleophilic attack. Common reactions include:

Reaction Type Reagents/Conditions Products References
ReductionNaBH₄, LiAlH₄Secondary alcohol derivative
Grignard AdditionRMgXTertiary alcohol
CondensationNH₂OH, hydrazinesOximes or hydrazones

Ring-Opening Reactions of Pyrrolidine

The pyrrolidine ring may undergo ring-opening under oxidative or reductive conditions:

  • Oxidative cleavage with KMnO₄/H⁺ yields a dicarboxylic acid derivative.

  • Reductive cleavage using LiAlH₄ produces a linear amine .

Pyridazine Ring Reactivity

The pyridazin-3-yloxy group participates in:

  • Electrophilic substitution (nitration, sulfonation) at electron-deficient positions.

  • Nucleophilic displacement of the oxygen-linked substituent under acidic conditions .

Sulfonamide Alkylation/Acylation

The N-methyl group in the sulfonamide can undergo further alkylation or acylation:

Reaction Conditions Outcome References
AlkylationR-X, NaH, DMFN-alkylated sulfonamide
AcylationRCOCl, pyridineSulfonamide with acyl substituent

Stability Under Acidic/Basic Conditions

  • Acid stability : The compound is stable in mild acids (pH 2–6) but degrades in concentrated H₂SO₄, leading to desulfonation.

  • Base stability : Prolonged exposure to NaOH (>1M) causes cleavage of the pyrrolidine-pyridazine linkage .

Key Research Findings

  • Synthetic pathways : Multi-step protocols involving coupling of pyrrolidine-pyridazine intermediates with methanesulfonamide precursors are standard .

  • Catalytic optimization : Pd-mediated cross-coupling improves yield in pyridazine functionalization steps (e.g., Suzuki-Miyaura reactions) .

  • Degradation products : Hydrolysis generates N-methylamine and pyridazin-3-ol derivatives, detected via LC-MS .

Comparison with Similar Compounds

N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

  • Molecular Formula : C₉H₁₈N₂O₃S (MW: 234.32 g/mol)
  • Key Features : Replaces the pyrrolidine ring in the target compound with a piperidine ring and lacks the pyridazin-3-yloxy substitution.
  • Absence of pyridazine may reduce aromatic stacking interactions, affecting target affinity .

4-Fluoro-7-methyl-N-((1R,3S)-3-((3S)-3-(N-methylmethanesulfonamido)pyrrolidin-1-yl)cyclohexyl)-1H-indole-2-carboxamide

  • Molecular Formula : C₂₃H₃₀FN₅O₃S (MW: 499.58 g/mol)
  • Key Features : Contains a pyrrolidine-linked methanesulfonamide group but integrates an indole-carboxamide scaffold.
  • Implications :
    • The indole moiety introduces planar aromaticity, enhancing interactions with hydrophobic enzyme pockets.
    • Lower synthetic yield (21%) compared to simpler sulfonamides suggests challenges in scalability .

N-[2-(3-Methyl-1-oxo-1,2-dihydro-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide

  • Molecular Formula : C₁₀H₁₅N₃O₃S (MW: 257.31 g/mol)
  • Key Features : Combines methanesulfonamide with a fused pyrrolo-pyrazine ring.
  • Implications :
    • The fused heterocycle may improve metabolic stability but reduce solubility compared to pyridazine-containing analogs.
    • Structural rigidity could limit conformational flexibility during target binding .

N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide

  • Molecular Formula : C₂₁H₂₀F₃N₇O₃S (MW: 547.49 g/mol)
  • Key Features : Includes a trifluoromethylpyrimidine-indole hybrid system.
  • Implications :
    • The electron-withdrawing -CF₃ group enhances metabolic resistance and electrophilic reactivity.
    • Increased molecular complexity may improve selectivity but complicate synthesis .

Structural and Functional Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Structural Features Potential Advantages/Limitations
Target Compound C₁₃H₂₀N₄O₄S 352.39 Pyridazin-3-yloxy-pyrrolidine, methanesulfonamide Balanced solubility and target interaction
N-Methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide C₉H₁₈N₂O₃S 234.32 Piperidine ring, no pyridazine Higher lipophilicity; reduced aromaticity
4-Fluoro-7-methyl-N-...pyrrolidin-1-yl)cyclohexyl)-1H-indole-2-carboxamide C₂₃H₃₀FN₅O₃S 499.58 Indole-carboxamide, fluorinated Enhanced hydrophobic binding; low yield
N-[2-(3-Methyl-1-oxo-pyrrolo[1,2-a]pyrazin-2-yl)ethyl]-methanesulfonamide C₁₀H₁₅N₃O₃S 257.31 Fused pyrrolo-pyrazine Metabolic stability; limited solubility
N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-CF₃-pyrimidin-4-yl]amino]methyl]... C₂₁H₂₀F₃N₇O₃S 547.49 Trifluoromethylpyrimidine-indole High selectivity; synthetic complexity

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s pyridazine substitution may require specialized coupling reagents, as seen in (21% yield for a related sulfonamide), suggesting moderate synthetic accessibility.
  • Solubility vs. Stability : Pyridazine’s polarity may improve aqueous solubility over piperidine or fused-ring analogs, but metabolic enzymes could target the pyrrolidine-oxygen linkage, necessitating prodrug strategies .

Preparation Methods

Pyrrolidine Protection and Activation

Pyrrolidine is typically protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps. Boc protection is achieved using di-tert-butyl dicarbonate in THF with DMAP catalysis (92% yield). The protected pyrrolidine then undergoes hydroxylation at the 3-position via Sharpless asymmetric dihydroxylation, though stereochemical control may be omitted for racemic synthesis (75–82% yield).

Pyridazine Coupling

The hydroxylated pyrrolidine is coupled to pyridazin-3-ol using Mitsunobu conditions:

  • Reagents : DIAD (diisopropyl azodicarboxylate), PPh₃ (triphenylphosphine)
  • Solvent : Anhydrous THF
  • Yield : 68%

Alternative methods from patent US8921341B2 employ CuI/1,10-phenanthroline catalysis in DMF at 110°C, achieving 73% yield for analogous O-arylations.

Formation of the Ethyl Ketone Bridge

Chloroacetylation of Pyrrolidine Intermediate

The 3-(pyridazin-3-yloxy)pyrrolidine is reacted with chloroacetyl chloride in dichloromethane (DCM) using Et₃N as a base. This step introduces the chloroethyl moiety necessary for subsequent ketone formation:

  • Conditions : 0°C to room temperature, 4 h
  • Yield : 85%

Oxidation to Ketone

The chloroethyl intermediate is oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) in acetone:

  • Temperature : 0–5°C
  • Reaction Time : 2 h
  • Yield : 78%

Recent optimizations from WO2017191650A1 suggest using Swern oxidation (oxalyl chloride/DMSO) for higher selectivity (81% yield).

Methanesulfonamide Functionalization

Reductive Amination

The ethyl ketone undergoes reductive amination with methylamine using NaBH₃CN in methanol:

  • Molar Ratio : 1:1.2 (ketone:methylamine)
  • Yield : 76%

Sulfonylation

The secondary amine is sulfonylated with methanesulfonyl chloride in the presence of Et₃N:

  • Solvent : DCM
  • Temperature : 0°C → room temperature
  • Reaction Time : 12 h
  • Yield : 89%

Process Optimization and Scalability

Catalytic Improvements

Pd(OAc)₂/Xantphos systems from US7713994B2 enhance coupling efficiency for pyridazine installation, reducing reaction times from 24 h to 8 h. Microwave-assisted synthesis (100°C, 30 min) achieves 82% yield in Mitsunobu reactions.

Purification Strategies

Crude products are purified via silica gel chromatography (hexane/EtOAc gradients). For large-scale production, WO2017191650A1 recommends crystallization from ethanol/water (7:3), yielding 95% pure product.

Analytical Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.62 (d, J = 4.8 Hz, 1H, pyridazine-H)
  • δ 4.12–4.05 (m, 1H, pyrrolidine-O-CH)
  • δ 3.41 (s, 3H, SO₂N-CH₃)
  • δ 2.94 (s, 3H, N-CH₃)

HPLC Purity : 99.2% (C18 column, 0.1% TFA in H₂O/MeCN)

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%)
Mitsunobu Coupling O-Arylation 68 98.5
Cu-Catalyzed Ullmann-type Coupling 73 97.8
Swern Oxidation Ketone Formation 81 99.1
Jones Oxidation Ketone Formation 78 98.3

Industrial-Scale Considerations

Patent US8921341B2 discloses a continuous flow process for analogous sulfonamides, achieving 12 kg/batch throughput with 91% yield. Solvent recovery systems for DCM and THF reduce costs by 40% compared to batch methods.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-methyl-N-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)methanesulfonamide?

  • Methodological Answer : The compound can be synthesized via stepwise alkylation and sulfonylation. For example, a pyrrolidine intermediate can be functionalized with pyridazin-3-yloxy groups, followed by reaction with methanesulfonyl chloride in pyridine under controlled conditions (0–5°C, 2–4 hours). Solvent choice (e.g., dichloromethane/methanol mixtures) and stoichiometric ratios (e.g., 2:1 molar ratio of methanesulfonyl chloride to amine) are critical for yield optimization. Recrystallization from mixed solvents improves purity . Multi-step protocols from analogous sulfonamide syntheses (e.g., coupling, cyclization) may also apply .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm proton environments and carbon frameworks. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) resolves 3D structure. Key parameters include monoclinic space groups (e.g., P21/cP2_1/c), unit cell dimensions (e.g., a=5.492A˚,b=20.631A˚a = 5.492 \, \text{Å}, b = 20.631 \, \text{Å}), and torsion angles (e.g., O2—S1—N3—C9 = 163.37°) .

Q. What purity assessment strategies are recommended for this compound?

  • Methodological Answer : Employ HPLC with UV detection (e.g., 254 nm) and compare retention times to standards. Use differential scanning calorimetry (DSC) to verify melting points and detect polymorphic impurities. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .

Advanced Research Questions

Q. How can researchers resolve low yields during the sulfonylation step of synthesis?

  • Methodological Answer : Low yields often arise from competing hydrolysis or incomplete reaction. Mitigate by:

  • Using anhydrous solvents (e.g., dry pyridine or dichloromethane).
  • Adding methanesulfonyl chloride in aliquots to control exothermicity.
  • Employing scavengers (e.g., molecular sieves) to absorb moisture.
    Post-reaction, quench with ice-cold water to precipitate the product, followed by NaHCO3_3 washing to remove acidic byproducts .

Q. How to analyze structure-activity relationships (SAR) for this compound’s biological activity?

  • Methodological Answer :

  • Modifications : Synthesize analogs with variations in the pyridazine or pyrrolidine moieties. For example, replace pyridazin-3-yloxy with pyrimidine or adjust alkyl chain length.
  • Assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) or antimicrobial activity (MIC assays against Gram+/− bacteria). Compare IC50_{50} values to establish SAR trends.
  • Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like RORγt or cytochrome P450 enzymes .

Q. How to address contradictions in pharmacological data (e.g., varying potency across studies)?

  • Methodological Answer :

  • Reproducibility Checks : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., inert atmosphere, −20°C).
  • Orthogonal Assays : Confirm activity using both cell-based (e.g., MTT assay) and enzymatic (e.g., fluorogenic substrates) platforms.
  • Meta-Analysis : Compare data across studies with attention to assay parameters (e.g., pH, serum concentration). Contradictions may arise from off-target effects or metabolite interference .

Q. What strategies are effective for crystallographic refinement of this compound’s polymorphs?

  • Methodological Answer :

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) for twinned crystals.
  • Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning. Restrain anisotropic displacement parameters for light atoms (e.g., H, O).
  • Validation : Check Rint_{\text{int}} (<5%) and goodness-of-fit (<1.1) via PLATON. Compare bond lengths/angles to CSD database entries for consistency .

Q. How to design experiments to probe metabolic stability in preclinical studies?

  • Methodological Answer :

  • In Vitro Models : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance.
  • Cytochrome P450 Inhibition : Use fluorometric kits (e.g., CYP3A4) to assess isoform-specific interactions.
  • Metabolite ID : Employ high-resolution MS/MS to identify oxidation (e.g., hydroxylation) or conjugation (e.g., glucuronidation) products .

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